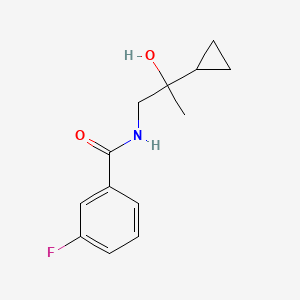

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

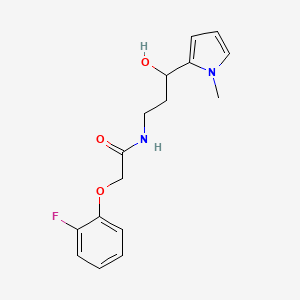

Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in determining its properties and reactivity . Unfortunately, the specific molecular structure of “N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide” is not available in the current resources.Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources . The reactivity of a compound is determined by its molecular structure and the presence of reactive functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the available resources. These properties can include factors like molecular weight, solubility, melting point, boiling point, and reactivity.Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Fluorinated Cyclopropanes

The synthesis and application of fluorine-containing cyclopropanes, including derivatives similar to N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide, have been a significant focus due to their biological activity and potential in medicinal chemistry. Fluorinated cyclopropanes are synthesized through various methods, including Michael-initiated ring closure and chiral dioxaborolane mediated zinc carbenoid approaches, demonstrating the versatility and importance of these compounds in developing new pharmaceuticals and bioactive molecules (Pons et al., 2021).

Radiofluorination for Cerebral Imaging

The synthesis and radiofluorination of a putative AMPA receptor ligand, highlighting the use of fluorine-18 labeling techniques for developing potential radiotracers for cerebral imaging with positron emission tomography (PET). This research underscores the application of fluorinated compounds in improving diagnostic methods for neurological conditions (Kronenberg et al., 2007).

Development of Oxaborole Carboxamides for Trypanosomiasis

Novel boron-containing molecules, including oxaborole carboxamides, have been developed as potent compounds against Trypanosoma brucei, showing promise for treating human African trypanosomiasis. This research demonstrates the potential of incorporating fluorine and related functional groups into therapeutic agents for neglected tropical diseases (Nare et al., 2010).

Biosensor Development for Analyte Determination

A study on the development of a high-sensitive biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode for the simultaneous determination of glutathione and piroxicam. This application highlights the use of fluorinated compounds in enhancing the performance of biosensors for medical and environmental monitoring (Karimi-Maleh et al., 2014).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Research on iron-catalyzed, amide-directed fluorination of C-H bonds demonstrates the utility of fluorine in synthetic chemistry, particularly in modifying compounds to enhance their properties or introduce new functionalities for various applications, including pharmaceuticals and materials science (Groendyke et al., 2016).

Mecanismo De Acción

Safety and Hazards

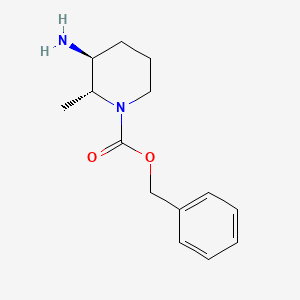

Propiedades

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-13(17,10-5-6-10)8-15-12(16)9-3-2-4-11(14)7-9/h2-4,7,10,17H,5-6,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZHMDIBFMJISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)F)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2674872.png)

![N-(4-fluorobenzyl)-2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2674874.png)

![[3-Amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone](/img/structure/B2674876.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,2-benzoxazol-3-yl)acetamide](/img/structure/B2674881.png)

![1-[2-Hydroxybutyl(methyl)amino]butan-2-ol](/img/structure/B2674884.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methoxybenzamide](/img/structure/B2674885.png)

![N-(4-chloro-2-methylphenyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B2674886.png)

![4-Methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2674889.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-furylmethyl)thiophene-2-carboxamide](/img/structure/B2674890.png)